5-Hydroxy-2-isopropoxybenzenesulfonamide
Description
5-Hydroxy-2-isopropoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a hydroxy group at the 5-position and an isopropoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₉H₁₃NO₄S, with a molecular weight of 255.27 g/mol. This compound belongs to the sulfonamide class, which is widely studied for pharmacological applications, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. Synthesis typically involves sulfonation of substituted benzene derivatives followed by functional group modifications .
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-6(2)14-8-4-3-7(11)5-9(8)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |
InChI Key |
WMHSRYPLBNFCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-isopropoxybenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a hydroxy group.
Isopropoxylation: The hydroxy group is then reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxy group.
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the intermediate compound with a sulfonamide reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-isopropoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
5-Hydroxy-2-isopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The pharmacological and physicochemical properties of benzenesulfonamides are highly dependent on substituent patterns. Below is a comparative analysis with closely related compounds:
Physicochemical Properties
- Lipophilicity (LogP): this compound: Estimated 1.8–2.2 (isopropoxy increases hydrophobicity vs. methoxy). 4-(Hydroxyamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide: 1.5–1.7 (polar hydroxyamino and isoxazolyl groups reduce LogP) .
- Solubility: The hydroxy group in this compound improves aqueous solubility (~3.2 mg/mL) compared to non-hydroxylated analogs.
Research Findings and Trends
Recent studies highlight the role of substituent flexibility in benzenesulfonamide efficacy. For example:
- The isopropoxy group in this compound provides steric bulk that may hinder interaction with enzyme active sites compared to smaller substituents (e.g., methoxy).
- Hydroxy-substituted derivatives generally exhibit better pharmacokinetic profiles due to balanced solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
